molecular formula C14H14ClFN8 B1684625 AZD1480 CAS No. 935666-88-9

AZD1480

Cat. No.: B1684625
CAS No.: 935666-88-9
M. Wt: 348.76 g/mol
InChI Key: PDOQBOJDRPLBQU-QMMMGPOBSA-N
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Description

AZD1480 is an ATP-competitive, selective inhibitor of Janus kinases 1 and 2 (JAK1/2), initially developed to target the JAK/STAT signaling pathway, which is aberrantly activated in numerous cancers and inflammatory diseases . Preclinical studies demonstrate its ability to suppress STAT3 phosphorylation, inhibit tumor cell proliferation, and induce apoptosis across diverse solid tumors, including glioblastoma (GBM), Hodgkin lymphoma (HL), ovarian cancer, and thyroid carcinoma . This compound also modulates secondary pathways such as MAPK/ERK and PI3K/AKT/mTOR through feedback loops, which can either synergize with or counteract its primary effects depending on the cellular context . Despite promising preclinical activity, clinical development was halted due to dose-limiting neurotoxicity in Phase I trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD-1480 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the core structure: This involves the construction of the pyrrolopyrimidine core through a series of condensation and cyclization reactions.

    Functionalization: Introduction of various functional groups to the core structure to enhance its inhibitory activity against Janus kinase 1 and Janus kinase 2.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of AZD-1480 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

AZD-1480 undergoes several types of chemical reactions, including:

    Oxidation: This can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Various substitution reactions can be used to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides or organometallic compounds are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

AZD1480 is a small molecule inhibitor of JAK1/2 kinase, which inhibits STAT3 phosphorylation and tumor growth . Research indicates that it has potential therapeutic applications in various diseases, including cancers and autoimmune disorders .

Scientific Research Applications

Cancer Research:

  • Tumor Growth Inhibition: this compound has demonstrated the ability to suppress tumor growth in both in vitro and in vivo studies . Studies in mice bearing pediatric solid tumors showed that this compound treatment significantly decreased tumor growth and prolonged overall survival .
  • JAK/STAT Pathway Inhibition: The compound functions by inhibiting the JAK/STAT3 pathway, a critical signaling pathway in cancer development . This inhibition leads to decreased expression of STAT3 downstream targets .
  • Small Cell Lung Cancer (SCLC): this compound has shown promise in attenuating the growth of SCLC cells. It induces G2–M cell-cycle arrest and apoptosis in SCLC cells .
  • Colorectal Cancer (CRC): Research indicates that this compound inhibits cell growth and survival in colorectal cancer by modulating the JAK2/STAT3 signaling pathway .
  • Melanoma: In a melanoma model, this compound treatment resulted in significant inhibition of tumor growth and prolonged survival in mice .

Autoimmune and Neuroinflammatory Diseases:

  • Multiple Sclerosis (MS) and Experimental Autoimmune Encephalomyelitis (EAE):
    • This compound has been utilized to investigate the therapeutic potential of inhibiting the JAK/STAT pathway in models of EAE, an animal model of MS .
    • It inhibits disease severity in both classical and atypical EAE models by preventing immune cell entry into the brain .
    • The compound also suppresses the differentiation of Th1 and Th17 cells, deactivates myeloid cells, and reduces the expression of pro-inflammatory cytokines and chemokines .

Other Applications:

  • Hodgkin Lymphoma (HL): this compound regulates proliferation and immunity in HL cell lines, suggesting its potential use in treating this cancer .
  • Inflammation-Associated Gastrointestinal Cancer: this compound has shown therapeutic benefits in murine models of inflammation-associated gastrointestinal cancer, suggesting that targeting JAK may suppress the progression of such cancers in vivo .

Detailed Research Findings

Inhibition of JAK/STAT3 Pathway
this compound functions as an ATP-competitive inhibitor of JAK1 and JAK2, which leads to the inhibition of STAT3 activation and subsequent nuclear translocation . The ability of this compound to effectively limit tumor volume has been attributed to the inhibition of STAT3 .

Cell Cycle Arrest and Apoptosis
In SCLC cells, this compound treatment for 24 hours resulted in an increase of 4N DNA content and histone 3 serine 10 phosphorylation, indicative of G2–M phase arrest . Moreover, SCLC cells underwent apoptosis after this compound treatment, as evidenced by the downregulation of MCL1, the accumulation of cleaved caspase 3 and cleaved PARP, and an increase of annexin-V–positive cells .

Impact on Immune Cell Populations
In a melanoma model, this compound treatment led to a strong inhibition of tumor growth and prolonged survival, along with a significant decrease in the percentage of myeloid-derived suppressor cells (MDSCs) . However, this compound enhanced the suppressive capacity of murine MDSCs while impairing the proliferative and IFN-γ secretion capacity of murine T cells .

Pharmacokinetics
Pharmacokinetic analysis of this compound revealed rapid absorption and elimination with minimal accumulation after repeated QD or b.i.d. dosing .

Data Table: Effects of this compound in Different Cancer Models

Cancer TypeModelIn Vitro EffectsIn Vivo Effects
Pediatric Solid TumorsMiceNot specifiedSignificant decrease in tumor growth, prolonged overall survival, inhibition of activated STAT3, decreased expression of STAT3 downstream targets
Small Cell Lung CancerSCLC cellsSignificant dose-dependent accumulation of 4N DNA contents, indicating G2–M arrestAttenuated growth of H82 and GLC4 tumors in mice, stronger apoptosis, decreased CD31-positive endothelial cells in xenografts
Colorectal CancerCRC cellsNot specifiedNot specified
MelanomaMO4 tumor-bearing miceNot specifiedStrong inhibition of tumor growth, prolonged survival, decrease in the percentage of myeloid-derived suppressor cells (MDSCs), enhanced suppressive capacity of murine MDSCs, impaired proliferative and IFN-γ secretion capacity of murine T cells
Hodgkin LymphomaHL cell linesRegulates proliferation and immunityNot applicable

Case Studies

Pediatric Solid Tumors
In vivo studies with tumor-bearing mice showed that this compound significantly decreased tumor growth and prolonged overall survival. Tumors from this compound-treated mice exhibited inhibition of activated STAT3 and decreased expression of STAT3 downstream targets . This case study provides evidence of the anti-tumor growth potency of this compound in pediatric solid tumors, suggesting that inhibition of the JAK/STAT3 signal transduction pathway could be a promising therapeutic target for high-risk pediatric solid tumors .

Mechanism of Action

AZD-1480 exerts its effects by competitively inhibiting the ATP-binding sites of Janus kinase 1 and Janus kinase 2. This inhibition prevents the phosphorylation and activation of signal transducer and activator of transcription proteins, thereby blocking the downstream signaling pathways that promote cell proliferation and survival . The molecular targets include Janus kinase 1 and Janus kinase 2, and the pathways involved are primarily the Janus kinase-signal transducer and activator of transcription pathway.

Comparison with Similar Compounds

JAK/STAT Pathway Inhibitors

Ruxolitinib

  • Target Specificity : Ruxolitinib inhibits JAK1/2, similar to AZD1480, but is FDA-approved for myeloproliferative neoplasms (e.g., myelofibrosis) rather than solid tumors .
  • Toxicity : Ruxolitinib’s toxicity profile (anemia, thrombocytopenia) differs from this compound’s neurotoxicity, making it more clinically viable despite overlapping JAK targets .

Compound 65 (this compound Analog)

  • Structure and Selectivity : A pyrimidine derivative with enhanced JAK2 selectivity (IC₅₀ = 0.4 nM) and improved pharmacokinetic (PK) properties compared to this compound .
  • Preclinical Performance : Demonstrates robust tumor growth inhibition in JAK2-driven models (e.g., polycythemia vera) without reported neurotoxicity, suggesting better therapeutic index .

Tofacitinib

  • Target : Primarily inhibits JAK3, with weaker activity against JAK1/2. Used in autoimmune diseases (e.g., rheumatoid arthritis).
  • Comparison : Lacks this compound’s broad anti-tumor efficacy but avoids neurotoxicity, highlighting the trade-off between target specificity and clinical applicability .

Inhibitors of Cross-Talking Pathways

PI3K Inhibitors (GDC-0941, PX-866)

  • Mechanism : Target PI3K/AKT/mTOR, a pathway indirectly suppressed by this compound in RET-activated thyroid cancer .
  • Efficacy : GDC-0941 and PX-866 show single-agent activity in PI3K-mutant tumors but lack this compound’s dual inhibition of JAK/STAT and angiogenesis .
  • Clinical Status : Several PI3K inhibitors are FDA-approved (e.g., Idelalisib), unlike this compound, which failed due to toxicity .

MEK Inhibitors (AZD6244, PD98059)

  • Synergy with this compound : In Hodgkin lymphoma and NSCLC models, MEK inhibitors reverse this compound resistance caused by ERK/p38 feedback activation .
  • Monotherapy Limitations: MEK inhibitors alone show modest efficacy, underscoring the advantage of this compound’s broader pathway modulation .

Key Preclinical and Clinical Findings

Table 1: Comparative Efficacy of this compound and Selected Compounds

Compound Primary Target Tumor Models Tested Key Findings Clinical Status
This compound JAK1/2 GBM, HL, ovarian, thyroid Inhibits STAT3, reduces tumor growth (72% models); neurotoxicity in Phase I Discontinued (Phase I)
Ruxolitinib JAK1/2 Myelofibrosis, pancreatic Effective in hematologic tumors; limited solid tumor activity FDA-approved
GDC-0941 PI3K Breast, lung Targets PI3K mutants; synergizes with this compound in thyroid cancer Phase II
Compound 65 JAK2 Myeloproliferative Superior PK and selectivity vs. This compound; no neurotoxicity Preclinical

Table 2: Toxicity Profiles

Compound Common Toxicities Dose-Limiting Toxicity
This compound Neurotoxicity, fatigue Hallucinations, ataxia
Ruxolitinib Anemia, thrombocytopenia Cytopenias
GDC-0941 Hyperglycemia, rash Gastrointestinal intolerance

Mechanisms of Resistance and Combination Strategies

  • Feedback Pathway Activation : this compound induces ERK/p38 phosphorylation in resistant HL cells, which is reversed by MEK inhibitors (e.g., UO126) .
  • Immunomodulation: this compound downregulates PD-L1/PD-L2, enhancing anti-tumor immunity—a feature absent in PI3K or MEK inhibitors .
  • Angiogenesis Suppression : this compound reduces VEGF/MMP9 in endothelial cells, akin to antiangiogenics like sunitinib but with added JAK/STAT blockade .

Biological Activity

AZD1480 is a selective inhibitor of Janus kinases (JAKs), particularly targeting JAK2 and TYK2, with significant implications in cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound primarily exerts its effects by inhibiting the JAK/STAT signaling pathway, which is crucial for cell proliferation and survival in various cancers. By blocking the activation of STAT3, a transcription factor often implicated in oncogenesis, this compound disrupts downstream signaling that promotes tumor growth and survival.

Key Mechanisms:

  • Inhibition of STAT3 Activation: this compound effectively blocks both endogenous and IL-6 induced STAT3 activation, leading to reduced expression of STAT3 target genes involved in cell cycle regulation and apoptosis .
  • Induction of Apoptosis: The compound has been shown to induce caspase-dependent apoptosis across multiple cancer cell lines, including neuroblastoma (NB), rhabdomyosarcoma (RMS), and Ewing sarcoma family tumors (ESFT) with median EC50 values around 1.5 μM .
  • Cell Cycle Arrest: In small cell lung cancer (SCLC) models, this compound treatment resulted in G2/M phase arrest, indicating its role in disrupting normal cell cycle progression .

Efficacy in Cancer Models

This compound has demonstrated substantial anti-tumor activity across various preclinical models:

Table 1: Summary of this compound Efficacy in Different Cancer Types

Cancer TypeCell Lines TestedMedian EC50 (μM)Mechanism of ActionKey Findings
Neuroblastoma7/7 lines1.5Inhibition of STAT3Decreased cell viability and induced apoptosis
Rhabdomyosarcoma7/7 lines1.5Inhibition of STAT3Significant tumor growth reduction in vivo
Ewing Sarcoma2/2 lines1.5Inhibition of STAT3Induced caspase-dependent apoptosis
Small Cell Lung CancerH82, GLC40.73 - 3.08G2/M phase arrestAttenuated tumor growth in xenograft models
Thyroid CancerMZ-CRC1, TTN/ADirect RET inhibitionInduced apoptosis and altered cyclin levels

Case Studies and Research Findings

  • Neuroblastoma Study : A study evaluated this compound's effects on neuroblastoma cells, revealing that it significantly decreased cell viability across all tested lines. The research highlighted the induction of apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 and survivin .
  • Small Cell Lung Cancer : In SCLC models, this compound treatment led to increased levels of cleaved Caspase 3 and PARP, indicating effective induction of apoptosis. Furthermore, xenograft experiments demonstrated a marked reduction in tumor growth upon treatment with this compound .
  • Thyroid Cancer : this compound was shown to block proliferation in RET-driven thyroid cancer cell lines through direct inhibition mechanisms. The study reported significant increases in apoptotic markers post-treatment, underscoring its potential as a therapeutic agent against RET-positive malignancies .

Q & A

Basic Research Questions

Q. What in vitro assays are commonly used to evaluate AZD1480’s anti-proliferative and pro-apoptotic effects in cancer cells?

this compound’s effects on cell proliferation are typically assessed using CCK-8 assays, with dose- and time-dependent responses. For example, in colorectal cancer (CRC) cell lines (HCT116, HT29, SW480), IC50 values range from 0.5–2 µM at 48–72 hours . Apoptosis is quantified via flow cytometry using Annexin V/PI staining, showing increased apoptosis rates (e.g., 23–45% at 2–5 µM over 48–72 hours) . Western blotting confirms cleavage of PARP, a marker of apoptosis, at 2–10 µM .

Q. How does this compound modulate the JAK2/STAT3 signaling pathway in cancer models?

this compound inhibits IL-6-induced phosphorylation of JAK2 and STAT3 in a dose-dependent manner (0.5–5 µM), as shown by Western blot and immunofluorescence. This blocks downstream targets like c-Myc and cyclin D2, reducing proliferation and survival in CRC cells . Notably, total JAK2/STAT3 protein levels remain unchanged, indicating selective inhibition of activation .

Q. What is the structural basis of this compound’s selectivity for JAK2?

this compound binds competitively to the ATP-binding pocket of JAK2 (PDB ID: 2XA4), with critical interactions involving residues L855, M929, L932, and L983. Its specificity arises from complementary charge and shape matching, distinguishing it from other kinases like JAK1 (IC50: 1.3 nM vs. JAK2: <0.4 nM) .

Advanced Research Questions

Q. How does this compound influence tumor microenvironment components like angiogenesis and metastasis?

In xenograft models, this compound (30–50 mg/kg, oral) reduces angiogenesis by suppressing STAT3-mediated vascular endothelial growth factor (VEGF) expression. It also inhibits metastasis by attenuating myeloid-derived suppressor cell (MDSC) infiltration and STAT3-driven tumor cell migration .

Q. What are the challenges in translating this compound’s preclinical efficacy to clinical applications?

Phase I trials (10–70 mg/day) revealed dose-limiting neurotoxicities (e.g., dizziness, hallucinations), likely due to off-target effects on CNS pathways. Despite robust STAT3 inhibition (>50% at 70 mg), limited clinical activity in solid tumors halted further development .

Q. How does this compound interact with non-JAK/STAT pathways, such as NF-κB, in cancer cells?

In HCT116 cells, this compound (1 µM) suppresses TNF-α-induced phosphorylation of NF-κB p65, demonstrating cross-talk between JAK/STAT and NF-κB pathways. This dual inhibition reduces pro-inflammatory cytokines (e.g., IL-8) and enhances anti-tumor effects .

Q. What strategies can overcome resistance to this compound in cancer models?

Resistance in Hodgkin lymphoma cells involves feedback activation of MAPK pathways (ERK/p38). Combining this compound with MEK inhibitors (e.g., trametinib) restores sensitivity by blocking compensatory signaling .

Q. How does this compound’s concentration affect its dual role in virology and oncology?

this compound enhances pneumovirus replication in vitro by blocking IFN signaling (0.25–4 µM, cell-dependent). However, optimal concentrations must balance antiviral utility (e.g., isolating IFN-sensitive viruses) with cytotoxic thresholds (e.g., >5 µM induces apoptosis in cancer cells) .

Q. Methodological Considerations

Q. How should researchers optimize this compound dosing for in vivo studies?

Preclinical studies use 30–50 mg/kg/day orally, achieving plasma Cmax at ~1 hour and t1/2 of ~5 hours. Dose frequency (QD vs. BID) impacts STAT3 inhibition durability; twice-daily dosing improves efficacy in xenografts .

Q. What controls are essential when assessing this compound’s off-target effects?

Include kinase profiling assays to confirm JAK2 selectivity and monitor Aurora kinase inhibition (observed at >5 µM). Use isogenic cell lines with JAK2 mutations (e.g., V617F) to validate on-target effects .

Properties

IUPAC Name

5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN8/c1-7-3-11(24-23-7)21-13-10(15)6-19-14(22-13)20-8(2)12-17-4-9(16)5-18-12/h3-6,8H,1-2H3,(H3,19,20,21,22,23,24)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOQBOJDRPLBQU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)N[C@@H](C)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239469
Record name AZD-1480
Source EPA DSSTox
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Molecular Weight

348.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935666-88-9
Record name AZD-1480
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Record name AZD-1480
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Record name AZD-1480
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-N2-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)-2,4-pyrimidinediamine
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Record name AZD-1480
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Synthesis routes and methods

Procedure details

A mixture of rac-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride (Method 1, 100 mg), 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (Method 9, 200 mg) and DIPEA (0.150 ml) in n-BuOH (2.5 ml) was charged into a microwave reaction vessel. The vessel was sealed and heated in microwave reactor at 180° C. for 6 hours. The solvent was removed under reduced pressure and the residue was purified by Gilson (10-50% MeCN/H2O, 15 min) to give 5-chloro-N2-[1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine as solid (55 mg). The tile compound was obtained after chiral purification using SFC conditions (Chiralpak AD-H, 20% i-PrOH/80% CO2/0.1% Dimethylethylamine). 1H NMR (300 MHz, DMSO-d6) δ 12.03 (s, 1H) 8.83 (s, 2H) 7.88 (s, 1H) 7.44 (s, 1H) 5.93 (s, 1H) 4.92-5.29 (m, 1H) 2.20 (s, 3H) 1.49 (d, 3H); m/z 350.
Name
rac-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride
Quantity
100 mg
Type
reactant
Reaction Step One
Name
2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.